

Application Notes and Protocols for the Analytical Method Development of N-Alkylbenzamides

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Compound of Interest

Compound Name: 2-amino-N-(3-hydroxypropyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis and qualitative characterization of N-alkylbenzamides, a chemical class with broad applications in the pharmaceutical industry. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to be adapted for various N-alkylbenzamide analogs in different matrices, including pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust and widely used technique for the quantification of N-alkylbenzamides in various samples.^[1] This section provides a general method that can be optimized for specific analytes, along with a specific example of a validated method.

Experimental Protocol: General RP-HPLC Method

This protocol outlines a reverse-phase HPLC method suitable for the analysis of many N-alkylbenzamides.

- **Chromatographic System:** An HPLC system equipped with a UV or photodiode array (PDA) detector is recommended.
- **Column:** A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is a good starting point.
- **Mobile Phase:** A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.1) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.^[2] The specific gradient and solvent ratio should be optimized for the analyte of interest.
- **Flow Rate:** A flow rate of 1.0 - 1.5 mL/min is common.^{[3][4]}
- **Column Temperature:** Maintain the column at a constant temperature, typically between 25°C and 45°C, to ensure reproducible retention times.^[2]
- **Injection Volume:** 10-20 μ L.^{[2][5]}
- **Detection:** Monitor the UV absorbance at a wavelength where the N-alkylbenzamide has maximum absorbance, often around 254 nm or 280 nm.^{[3][5]}

Sample Preparation

- **Pharmaceutical Tablets:**
 - Weigh and finely powder a representative number of tablets.^[6]
 - Accurately weigh a portion of the powder equivalent to a single dose.
 - Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solubility of the specific N-alkylbenzamide should be considered.
 - Sonicate for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).^[6]
 - Dilute the solution to a known volume with the chosen solvent.
 - Filter the solution through a 0.45 μ m syringe filter before injection.

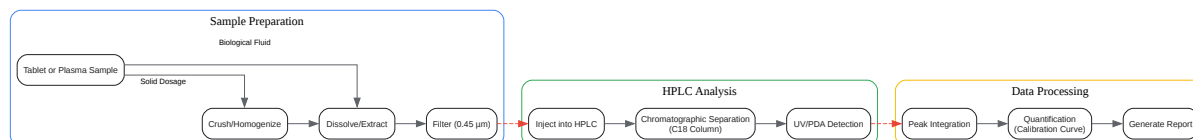
- Biological Samples (Plasma): Liquid-Liquid Extraction (LLE)
 - To a 1 mL plasma sample, add a suitable internal standard.
 - Add 3 mL of an appropriate extraction solvent (e.g., diethyl ether, methylene chloride).[7]
 - Vortex the mixture for 2-5 minutes to ensure thorough mixing.
 - Centrifuge at approximately 4000 rpm for 10 minutes to separate the layers.
 - Carefully transfer the organic layer to a clean tube.
 - Evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase and inject it into the HPLC system.[8]

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC analysis of N-alkylbenzamides, based on a validated method for a representative compound.[9]

Parameter	N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide[9]	N-Benzylbenzamide (Typical Values)
Linearity Range	0.25 - 20 µg/mL	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.995	> 0.999
Accuracy (% Recovery)	95%	98 - 102%
Precision (% RSD)	< 10%	< 2%
Limit of Detection (LOD)	0.1 ng	~10 ng/mL
Limit of Quantification (LOQ)	0.2 ng	~30 ng/mL

Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC analysis of N-alkylbenzamides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile N-alkylbenzamides.

Experimental Protocol: General GC-MS Method

- GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
- Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250-280°C.[10]
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min. The final temperature should be held for several minutes. This program should be optimized for the specific analyte.

- Injection Mode: Split or splitless injection can be used depending on the sample concentration. For trace analysis, splitless injection is preferred.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.[\[10\]](#)
 - Quadrupole Temperature: 150°C.[\[10\]](#)
 - Scan Range: A mass range of m/z 50-550 is typically sufficient to cover the parent ion and characteristic fragment ions of most N-alkylbenzamides.

Sample Preparation

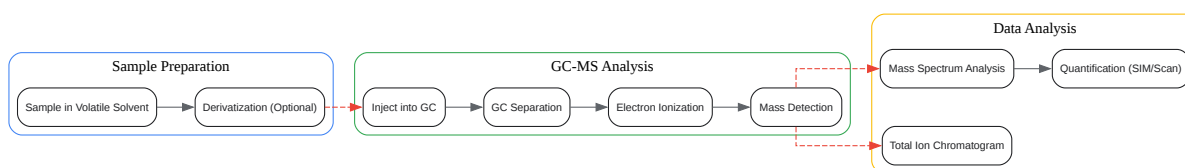
- Pharmaceutical Formulations:
 - Follow the same initial steps as for HPLC sample preparation (crushing, weighing, dissolving).
 - The final solution should be in a volatile organic solvent compatible with GC, such as methanol or dichloromethane.
 - If the N-alkylbenzamide is not sufficiently volatile, derivatization may be necessary.
- Biological Samples (Plasma):
 - Perform a liquid-liquid extraction as described for HPLC sample preparation.
 - Ensure the final reconstituted solvent is volatile and GC-compatible.

Quantitative Data Summary

The following table presents typical validation data for the GC-MS analysis of an N-alkylbenzamide.

Parameter	N,N-dimethylbenzamide[10]	N-Ethylbenzamide (Typical Values)
Linearity Range	1 - 30 ppm	0.5 - 50 ppm
Correlation Coefficient (r^2)	> 0.99	> 0.998
Accuracy (% Recovery)	80 - 98%	95 - 105%
Precision (% RSD)	< 2%	< 5%
Limit of Detection (LOD)	0.4 ppm	~0.1 ppm
Limit of Quantification (LOQ)	1.0 ppm	~0.3 ppm

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of N-alkylbenzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-alkylbenzamides and for determining their purity using quantitative NMR (qNMR).

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve 5-10 mg of the N-alkylbenzamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - The choice of solvent depends on the solubility of the analyte.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 12-16 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse program.
 - Spectral Width: Approximately 200-220 ppm.
 - Number of Scans: 1024 or more scans may be required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

- Sample Preparation:

- Accurately weigh (to 0.01 mg) a known amount of the N-alkylbenzamide sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[11] The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
- Dissolve the mixture in a known volume of a deuterated solvent.
- Transfer the solution to an NMR tube.
- NMR Acquisition:
 - Acquire a ^1H NMR spectrum using a pulse sequence with a long relaxation delay (e.g., 5 times the longest T_1 of both the analyte and the internal standard) to ensure full relaxation of all protons. This is critical for accurate integration.
 - A 90° pulse angle should be used.
- Data Processing and Calculation:
 - Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
 - The purity of the analyte can be calculated using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{analyte}} / W_{\text{analyte}}) * (W_{\text{IS}} / MW_{\text{IS}}) * P_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- W = Weight
- P = Purity of the internal standard (IS)

NMR Data Summary

The following table provides typical ^1H and ^{13}C NMR chemical shifts for representative N-alkylbenzamides.

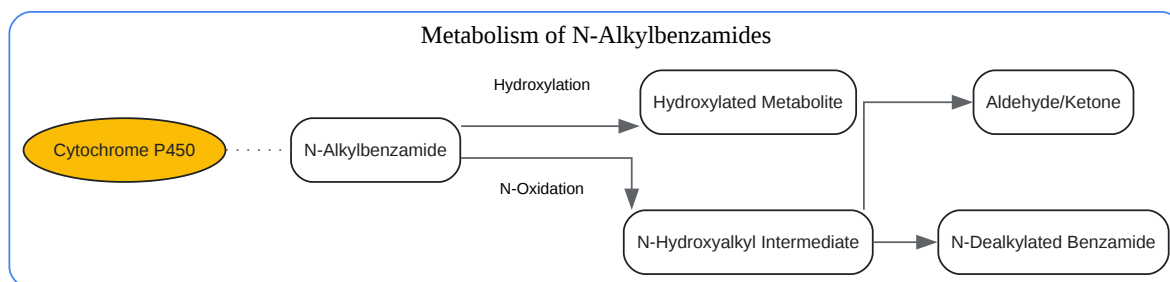
Compound	Solvent	^1H NMR (δ , ppm)[1] [12][13]	^{13}C NMR (δ , ppm) [1]
N-Methylbenzamide	CDCl_3	~ 7.8 (d, 2H, Ar-H), ~ 7.5 - 7.4 (m, 3H, Ar-H), ~ 6.3 (br s, 1H, NH), ~ 3.0 (d, 3H, CH_3)	~ 168 (C=O), ~ 134 (Ar-C), ~ 131 (Ar-CH), ~ 128 (Ar-CH), ~ 127 (Ar-CH), ~ 27 (CH_3)
N-Benzylbenzamide	CDCl_3	~ 7.8 (d, 2H, Ar-H), ~ 7.5 - 7.2 (m, 8H, Ar-H), ~ 6.4 (br s, 1H, NH), ~ 4.6 (d, 2H, CH_2)	~ 167.5 (C=O), ~ 138.2 , ~ 134.5 (Ar-C), ~ 131.7 , ~ 128.9 , ~ 128.7 , ~ 128.1 , ~ 127.7 , ~ 127.1 (Ar-CH), ~ 44.2 (CH_2)

Metabolic and Signaling Pathways

Understanding the metabolic fate and potential biological targets of N-alkylbenzamides is crucial in drug development.

Metabolic Pathway of N-Alkylbenzamides

N-alkylbenzamides can undergo metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[14][15] The primary metabolic routes include N-dealkylation and hydroxylation.

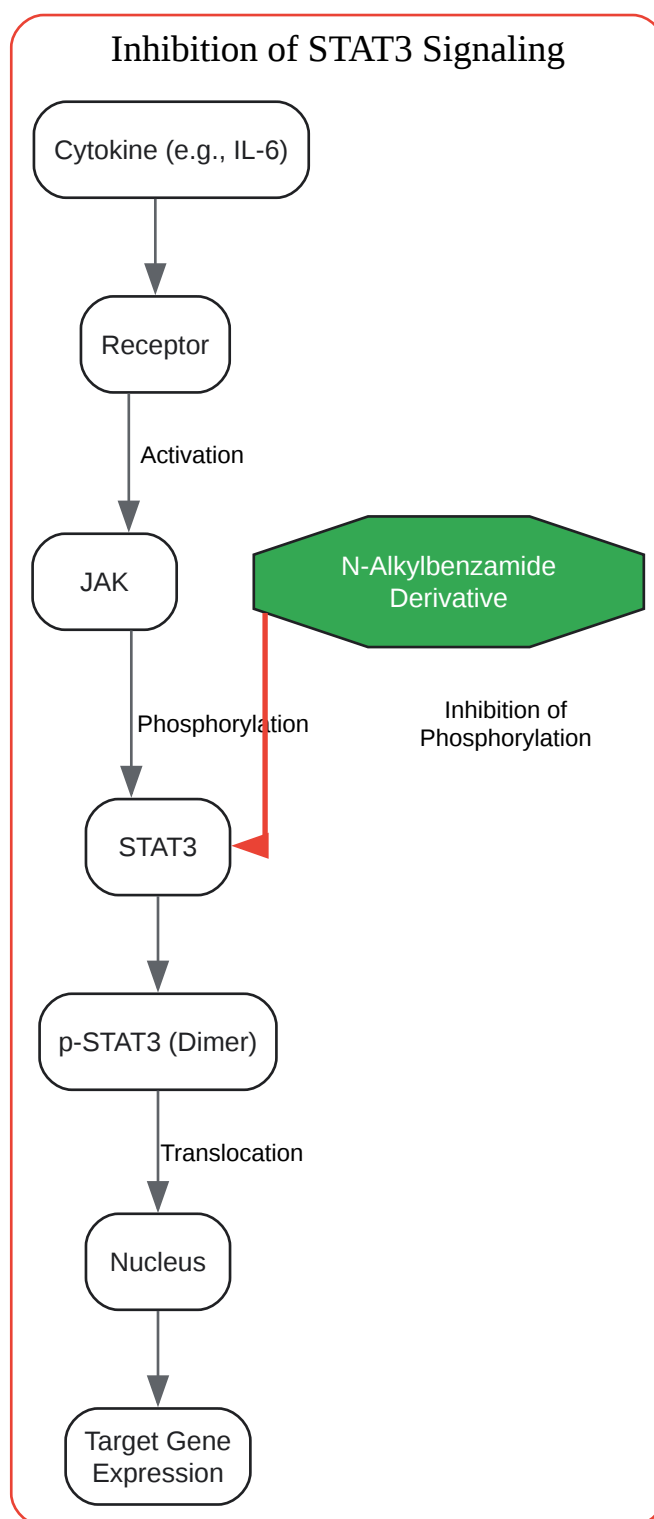


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Caption: Metabolic pathway of N-alkylbenzamides.

Signaling Pathway Inhibition by N-Alkylbenzamide Derivatives

Certain N-alkylbenzamide derivatives have been identified as inhibitors of key signaling pathways implicated in diseases such as cancer.^{[12][16]} For example, some have been shown to inhibit the Hedgehog and STAT3 signaling pathways.



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Caption: Inhibition of the STAT3 signaling pathway.

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